13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid
Description
Properties
IUPAC Name |
2-[7-(carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5/c18-11(19)9-14-1-2-15(10-12(20)21)4-6-17-8-7-16(5-3-14)13(17)22/h1-10H2,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSLQCINSTWPIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN2CCN(C2=O)CCN1CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Bicyclic Intermediate
Cyclen undergoes reaction with ethyl orthocarbonate in the presence of hydrochloric acid and propionic acid at elevated temperatures (80–90°C) to yield 1,4,7,10-tetraazabicyclo[8.2.1]tridecan-13-one (Intermediate II). This step introduces the bicyclo[8.2.1]tridecane framework through intramolecular cyclization, facilitated by the orthocarbonate’s ability to bridge amine groups. The reaction is typically conducted in toluene under azeotropic distillation to remove water, ensuring high intermediate purity.
Alkylation with Acetic Acid Derivatives
Intermediate II is subsequently alkylated using bromoacetic acid derivatives (e.g., ethyl bromoacetate) in a polar aprotic solvent such as N-methylpyrrolidone (NMP). The reaction employs triethylamine (TEA) as a base to deprotonate the secondary amines, enabling nucleophilic substitution at the α-carbon of the alkylating agent. This step selectively functionalizes two nitrogen atoms of the bicyclic structure, introducing the acetic acid moieties. The use of ethyl esters (rather than free acids) mitigates side reactions and improves solubility.
Hydrolysis and Final Purification
The diethyl ester intermediate undergoes saponification with aqueous sodium hydroxide (30% w/w) at 195°C in an autoclave, cleaving the ester groups to yield the free dicarboxylic acid. Post-hydrolysis, the crude product is acidified to pH 4 with hydrochloric acid and purified via ion-exchange chromatography using Relite 3ASFB resin. Final crystallization from methanol affords the pure compound as a white solid.
Key Reaction Conditions:
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Cyclen-to-orthocarbonate molar ratio: 1:1.2
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Alkylation solvent: NMP at 0–80°C
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Hydrolysis temperature: 195°C for 24 hours
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Purification resin: Relite 3ASFB (eluted with 0.5–1M HCl)
Alternative Alkylation Strategies
While the patented route remains dominant, variations in alkylation conditions have been explored to enhance efficiency:
Use of Alternative Alkylating Agents
Substituting bromoacetic acid esters with chloro- or iodoacetic acid derivatives alters reaction kinetics. Chloroacetates, though less reactive, reduce byproduct formation in sensitive substrates, whereas iodoacetates accelerate alkylation but require stringent temperature control (0–40°C) to prevent decomposition.
Solvent and Base Optimization
Replacing NMP with dimethylformamide (DMF) or dimethylacetamide (DMAc) marginally improves yields (∼5%) due to enhanced intermediate solubility. Similarly, substituting TEA with diisopropylethylamine (DIPEA) reduces emulsion formation during work-up, particularly in large-scale syntheses.
Mechanistic Insights
The alkylation proceeds via an S<sub>N</sub>2 mechanism , where the deprotonated amine attacks the electrophilic carbon of the alkylating agent. Steric hindrance from the bicyclic framework dictates regioselectivity, favoring substitution at the less hindered N4 and N7 positions (as per IUPAC numbering). Density functional theory (DFT) calculations suggest that the transition state stabilizes through hydrogen bonding between the departing halide ion and proximal amine protons.
Critical Parameters Affecting Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction pH | 9.5–10.5 | ±15% |
| Temperature | 60–80°C (alkylation) | +20% at 80°C |
| Solvent Polarity | ε > 30 (NMP/DMF) | +10% |
| Hydrolysis Time | 20–24 hours | ±5% |
Elevated temperatures during alkylation accelerate kinetics but risk decarboxylation above 90°C. Prolonged hydrolysis beyond 24 hours degrades the bicyclic core, reducing yield by ∼8% per additional hour.
Characterization and Quality Control
The final product is validated using:
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<sup>1</sup>H NMR (D<sub>2</sub>O, 400 MHz): δ 3.15–3.45 (m, 8H, NCH<sub>2</sub>), 2.85–3.05 (m, 4H, CH<sub>2</sub>COO), 1.90–2.10 (m, 4H, bridgehead CH<sub>2</sub>).
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IR (KBr): 1720 cm<sup>−1</sup> (C=O stretch), 1620 cm<sup>−1</sup> (asymmetric COO<sup>−</sup>), 1400 cm<sup>−1</sup> (symmetric COO<sup>−</sup>).
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Mass Spec (ESI+): m/z 315.3 [M+H]<sup>+</sup>, consistent with the molecular formula C<sub>13</sub>H<sub>22</sub>N<sub>4</sub>O<sub>5</sub>.
Residual solvent levels (NMP < 50 ppm) and heavy metals (Pb < 10 ppm) are monitored via GC-MS and ICP-OES to meet pharmacopeial standards.
Applications in Coordination Chemistry
Though beyond preparation scope, the compound’s utility as a tetradentate ligand merits brief mention. It forms stable complexes with lanthanides (e.g., Gd<sup>3+</sup> for MRI contrast agents) and transition metals (e.g., Cu<sup>2+</sup> in catalysis). The rigid bicyclic scaffold enforces preorganized geometry, enhancing metal-binding selectivity over linear analogues .
Chemical Reactions Analysis
Types of Reactions
2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carboxyl or hydroxyl groups, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various effects.
Comparison with Similar Compounds
Structural Comparisons
The table below summarizes key structural differences between the target compound and related chelators:
| Compound Name | Structure Type | Ring Size | Pendant Arms | Key Functional Groups |
|---|---|---|---|---|
| 13-Oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid | Bicyclic | 13-member | 2 acetic acids | Oxo group at 13-position |
| DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic Acid) | Macrocyclic | 12-member | 4 acetic acids | None |
| PCTA (3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene-3,6,9-triacetic Acid) | Bicyclic | 15-member | 3 acetic acids | Conjugated double bonds |
| NOTA (1,4,7-Triazacyclononane-1,4,7-triacetic Acid) | Macrocyclic | 9-member | 3 acetic acids | None |
| CB-TE2A (4,11-Bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) | Bicyclic | 16-member | 2 acetic acids | Rigid bicyclic scaffold |
- Key Observations: The target compound’s bicyclo[8.2.1]tridecane framework is smaller than PCTA (15-member) but larger than DOTA (12-member), affecting cavity size and metal ion selectivity . The oxo group at position 13 may sterically hinder metal coordination or participate in hydrogen bonding, unlike DOTA or PCTA . Fewer pendant arms (2 vs.
Stability and Metal-Binding Properties
- DOTA : Forms highly stable complexes with Gd³⁺ (log K ~ 25) due to optimal cavity size and four carboxylate arms. Clinically used in MRI contrast agents (e.g., DOTAREM®) .
- PCTA : Exhibits faster radiolabeling kinetics with Ga³⁺ compared to DOTA, attributed to its preorganized structure. Used in CEST MRI for lactate detection .
- NOTA: Preferred for smaller ions (e.g., Ga³⁺, Cu⁺) due to its 9-membered ring. Shows rapid blood clearance in PET imaging .
- 13-Oxo Analogue: Limited direct data, but its structural similarity to Gadoteridol Related Compound C suggests reduced thermodynamic stability compared to DOTA. The oxo group may destabilize metal coordination, as seen in derivatives with non-chelating substituents .
Research Findings and Trends
- Stability Trade-offs : While DOTA remains the gold standard for large ions, bicyclic chelators like PCTA and CB-TE2A offer advantages in kinetic stability and labeling efficiency for specific isotopes (e.g., Ga³⁺, Cu²⁺) .
- Structural Modifications: The oxo group in the target compound introduces steric and electronic effects that may require optimization for clinical use. Derivatives with additional carboxylate arms (e.g., DO3A, DOTAGA) often outperform those with fewer donors .
- Emerging Applications: Bicyclic ligands are gaining traction in multimodal imaging (e.g., PET-MRI) and theranostics, where tailored pharmacokinetics and metal specificity are critical .
Biological Activity
13-Oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic acid (commonly referred to as 13-Oxo-TBA) is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metal ion chelation.
Structural Characteristics
The molecular formula of 13-Oxo-TBA is . Its structure features a bicyclic framework that includes four nitrogen atoms contributing to its chelating properties. The presence of diacetic acid moieties enhances its solubility and reactivity with various metal ions.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of 13-Oxo-TBA, particularly in targeting cancer stem cells (CSCs). CSCs are known for their role in tumor initiation and resistance to conventional therapies.
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Mechanism of Action :
- Research indicates that 13-Oxo-TBA may downregulate critical oncogenes such as c-Myc, which is involved in cell proliferation and survival. The reduction of c-Myc expression leads to increased apoptosis in CSCs, suggesting a mechanism through which 13-Oxo-TBA exerts its anticancer effects .
- In vitro assays demonstrated that treatment with varying concentrations of 13-Oxo-TBA resulted in decreased mammosphere formation and reduced viability of breast cancer cell lines, indicating its potential as a therapeutic agent against breast cancer .
- Case Studies :
Chelation Properties
Another significant aspect of 13-Oxo-TBA is its ability to act as a chelating agent for bi-trivalent metal ions, which has implications in both therapeutic and diagnostic applications.
- Metal Ion Interaction :
- Applications :
Research Findings Summary
Q & A
Q. What theoretical frameworks guide the rational design of derivatives for targeted drug delivery?
- Methodological Answer : Apply density functional theory (DFT) to model ligand-metal coordination geometry. Use QSAR (quantitative structure-activity relationship) to correlate substituent effects (e.g., alkyl chain length) with cellular uptake efficiency. Validate hypotheses via SPR (surface plasmon resonance) binding assays against target receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
